molecular formula C26H19N3O5 B388312 N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide

N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide

Cat. No.: B388312
M. Wt: 453.4g/mol
InChI Key: DALBWUOXAZCBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple isoindoline and mesityl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while reduction can lead to the formation of mesityl-substituted isoindoline compounds .

Scientific Research Applications

N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of both isoindoline and mesityl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C26H19N3O5/c1-13-10-14(2)21(15(3)11-13)28-23(31)19-9-8-16(12-20(19)24(28)32)22(30)27-29-25(33)17-6-4-5-7-18(17)26(29)34/h4-12H,1-3H3,(H,27,30)

InChI Key

DALBWUOXAZCBCG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NN4C(=O)C5=CC=CC=C5C4=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NN4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

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